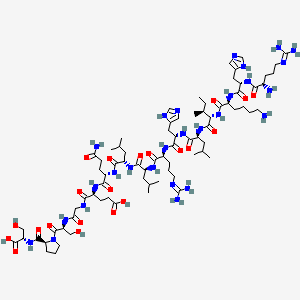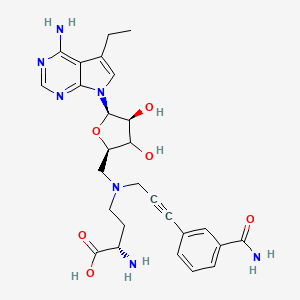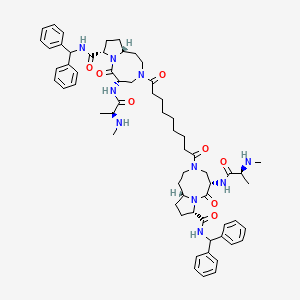
H-Cys(1)-Cys(2)-Gly-Val-DL-Hyp-Asn-Ala-Ala-Cys(1)-His-Hyp-Cys(3)-Val-Cys(2)-Lys-Asn-Thr-Cys(3)-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-Cys(1)-Cys(2)-Gly-Val-DL-Hyp-Asn-Ala-Ala-Cys(1)-His-Hyp-Cys(3)-Val-Cys(2)-Lys-Asn-Thr-Cys(3)-NH2 is a synthetic peptide composed of multiple amino acids. This peptide has a complex structure with disulfide bonds formed between cysteine residues, contributing to its stability and biological activity. Peptides like this one are often studied for their potential therapeutic applications due to their ability to interact with specific molecular targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Cys(1)-Cys(2)-Gly-Val-DL-Hyp-Asn-Ala-Ala-Cys(1)-His-Hyp-Cys(3)-Val-Cys(2)-Lys-Asn-Thr-Cys(3)-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers to scale up the process. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
The peptide H-Cys(1)-Cys(2)-Gly-Val-DL-Hyp-Asn-Ala-Ala-Cys(1)-His-Hyp-Cys(3)-Val-Cys(2)-Lys-Asn-Thr-Cys(3)-NH2 can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds through oxidation, which is crucial for the peptide’s stability.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be modified through substitution reactions to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives under controlled pH and temperature.
Major Products
Oxidation: Formation of disulfide-bonded peptide.
Reduction: Peptide with free thiol groups.
Substitution: Modified peptide with altered amino acid residues.
Scientific Research Applications
The peptide H-Cys(1)-Cys(2)-Gly-Val-DL-Hyp-Asn-Ala-Ala-Cys(1)-His-Hyp-Cys(3)-Val-Cys(2)-Lys-Asn-Thr-Cys(3)-NH2 has several scientific research applications:
Chemistry: Studied for its unique disulfide bond formation and stability.
Biology: Used in research on protein folding and structure-function relationships.
Medicine: Potential therapeutic applications in targeting specific molecular pathways.
Industry: Utilized in the development of peptide-based drugs and biomaterials.
Mechanism of Action
The mechanism of action of this peptide involves its interaction with specific molecular targets, such as enzymes or receptors. The disulfide bonds contribute to its stability and ability to maintain a specific conformation, which is essential for its biological activity. The peptide can modulate signaling pathways by binding to its targets, leading to various cellular responses.
Comparison with Similar Compounds
Similar Compounds
- H-Cys-Gly-Val-Hyp-Asn-Ala-Ala-Cys-His-Hyp-Cys-Val-Cys-Lys-Asn-Thr-Cys-NH2
- H-Cys-Gly-Val-Hyp-Asn-Ala-Ala-Cys-His-Hyp-Cys-Val-Cys-Lys-Asn-Thr-Cys-NH2
Uniqueness
The uniqueness of H-Cys(1)-Cys(2)-Gly-Val-DL-Hyp-Asn-Ala-Ala-Cys(1)-His-Hyp-Cys(3)-Val-Cys(2)-Lys-Asn-Thr-Cys(3)-NH2 lies in its specific sequence and the presence of multiple disulfide bonds, which enhance its stability and biological activity compared to similar peptides.
Properties
Molecular Formula |
C70H110N24O23S6 |
|---|---|
Molecular Weight |
1848.2 g/mol |
IUPAC Name |
(1R,4S,8R,10S,13R,18R,21S,24S,27S,30R,35R,41S,45R,50S,53S,56S,63R,68S)-63-amino-27-(4-aminobutyl)-24,50-bis(2-amino-2-oxoethyl)-8,45-dihydroxy-21-[(1R)-1-hydroxyethyl]-4-(1H-imidazol-5-ylmethyl)-53,56-dimethyl-2,5,11,20,23,26,29,36,39,42,48,51,54,57,64,67,70-heptadecaoxo-41,68-di(propan-2-yl)-15,16,32,33,60,61-hexathia-3,6,12,19,22,25,28,37,40,43,49,52,55,58,65,66,69-heptadecazapentacyclo[33.23.7.513,30.06,10.043,47]heptacontane-18-carboxamide |
InChI |
InChI=1S/C70H110N24O23S6/c1-28(2)51-67(114)89-44-25-123-121-23-42-58(105)77-18-50(100)90-52(29(3)4)70(117)94-20-35(97)14-47(94)65(112)83-38(15-48(73)98)60(107)80-30(5)55(102)79-31(6)56(103)86-43(24-120-118-21-36(72)57(104)87-42)63(110)84-40(12-33-17-76-27-78-33)69(116)93-19-34(96)13-46(93)66(113)88-45(64(111)91-51)26-122-119-22-41(54(75)101)85-68(115)53(32(7)95)92-61(108)39(16-49(74)99)82-59(106)37(81-62(44)109)10-8-9-11-71/h17,27-32,34-47,51-53,95-97H,8-16,18-26,71-72H2,1-7H3,(H2,73,98)(H2,74,99)(H2,75,101)(H,76,78)(H,77,105)(H,79,102)(H,80,107)(H,81,109)(H,82,106)(H,83,112)(H,84,110)(H,85,115)(H,86,103)(H,87,104)(H,88,113)(H,89,114)(H,90,100)(H,91,111)(H,92,108)/t30-,31-,32+,34+,35+,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47?,51-,52-,53-/m0/s1 |
InChI Key |
IDGKONGIJQBQTB-FYFRLMQSSA-N |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@@H](CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N3)C(C)C)NC(=O)[C@@H]4C[C@H](CN4C(=O)[C@@H](NC2=O)CC5=CN=CN5)O)C(=O)N)[C@@H](C)O)CC(=O)N)CCCCN)C(=O)NCC(=O)N[C@H](C(=O)N6C[C@@H](CC6C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C)CC(=O)N)O)C(C)C)N |
Canonical SMILES |
CC1C(=O)NC2CSSCC(C(=O)NC(CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N3)C(C)C)NC(=O)C4CC(CN4C(=O)C(NC2=O)CC5=CN=CN5)O)C(=O)N)C(C)O)CC(=O)N)CCCCN)C(=O)NCC(=O)NC(C(=O)N6CC(CC6C(=O)NC(C(=O)NC(C(=O)N1)C)CC(=O)N)O)C(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







cyclohexa-1,3,5-triene-1-carbonyl]amino]pentanedioic acid](/img/structure/B15136499.png)
![(10S,23S)-23-amino-18-chloro-10-ethyl-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione](/img/structure/B15136505.png)

![4-[(2,4-difluorophenyl)diazenyl]-5-methyl-2-(4-methylphenyl)sulfonyl-1H-pyrazol-3-one](/img/structure/B15136510.png)

![9-(4-Methylpiperazin-1-yl)-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-[1]benzoxepino[5,4-c]pyridine](/img/structure/B15136520.png)



